Methyl 3,3-difluoro-2-oxopropanoate
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Overview
Description
Methyl 3,3-difluoro-2-oxopropanoate is an organic compound with the molecular formula C4H4F2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-difluoro-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of methyl 3,3-difluoro-2-hydroxypropanoate.
Hydrolysis: Formation of 3,3-difluoro-2-oxopropanoic acid and methanol.
Scientific Research Applications
Methyl 3,3-difluoro-2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3,3-difluoro-2-oxopropanoate exerts its effects is primarily through its interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Another fluorinated ester with three fluorine atoms instead of two.
Ethyl 3,3-difluoro-2-oxopropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3,3-difluoro-2-oxopropanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3,3-difluoro-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXPNNVBNHMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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